molecular formula C55H86O24 B196299 isoescin Ia CAS No. 219944-39-5

isoescin Ia

Cat. No.: B196299
CAS No.: 219944-39-5
M. Wt: 1131.3 g/mol
InChI Key: YOSIWGSGLDDTHJ-IVKVKCDBSA-N
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Mechanism of Action

Target of Action

Isoescin Ia, a triterpenoid saponin isolated from the seeds of Aesculus chinensis, primarily targets the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

This compound interacts with the HIV-1 protease, inhibiting its activity . This interaction disrupts the viral life cycle, preventing the maturation and proliferation of the virus.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the HIV-1 protease, this compound prevents the cleavage of viral polyproteins into individual functional proteins, a critical step in the maturation of new viral particles .

Pharmacokinetics

It is known that escin isomers, including this compound, can permeate into the intracellular space . The absorption of this compound is very low, with bioavailability values reported to be less than 0.25%

Result of Action

The inhibition of the HIV-1 protease by this compound results in the disruption of the HIV replication cycle. This leads to a decrease in the production of mature, infectious viral particles, thereby reducing viral load and slowing disease progression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its bioavailability and efficacy. It has been suggested that the administration of herbal preparations of escin, which include this compound, may provide a longer duration of action than the administration of single isomers . Additionally, the conversion of escin Ia to this compound is more extensive than from this compound to escin Ia .

Biochemical Analysis

Biochemical Properties

Isoescin Ia interacts with various enzymes and proteins in biochemical reactions. It has been found to have anti-HIV-1 protease activity

Cellular Effects

This compound influences cell function in various ways. It has demonstrated anti-cancer efficacy in different cell models, indicating its potential use in the treatment of colon cancer, hepatocellular carcinoma, leukemia, and other forms of cancer . It also has effects on cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects are still being studied.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study on rats showed that this compound and its isomer could be simultaneously determined in rat plasma, urine, feces, and bile samples This suggests that this compound is stable and does not degrade quickly

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a pharmacokinetic study in Wistar rats, this compound was administered at a dose of 1.0 mg kg −1

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being studied. It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Isoescin IA can be prepared through extraction from the seeds of Aesculus chinensis. The seeds are dried, ground, and subjected to solvent extraction using methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Isoescin IA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSIWGSGLDDTHJ-IVKVKCDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219944-39-5
Record name Isoescin IA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOESCIN IA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9S680B81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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